molecular formula C14H9NO2S B15086131 3-Isothiocyanatophenyl benzoate CAS No. 3125-75-5

3-Isothiocyanatophenyl benzoate

Cat. No.: B15086131
CAS No.: 3125-75-5
M. Wt: 255.29 g/mol
InChI Key: YPRUUTYWPBBBGA-UHFFFAOYSA-N
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Description

3-Isothiocyanatophenyl benzoate is an organic compound with the molecular formula C14H9NO2S. It is a derivative of phenyl benzoate, where the phenyl group is substituted with an isothiocyanate group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanatophenyl benzoate can be achieved through several methods. One common approach involves the reaction of phenyl isothiocyanate with the corresponding amines. This reaction is typically carried out in the presence of a solvent such as dimethylbenzene under nitrogen protection and mild conditions . The yields of the products can exceed 90%, making this method efficient and suitable for industrial production .

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often involves the use of thiophosgene or carbon disulfide as starting materials. These methods, however, come with challenges such as toxicity and volatility of the reagents. Recent advancements have focused on developing safer and more cost-effective methods, such as the use of phenyl chlorothionoformate with primary amines .

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanatophenyl benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

    Addition Reactions: The compound can react with nucleophiles to form thiourea derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, thiophosgene, and carbon disulfide. The reactions are typically carried out under mild conditions with solvents like dimethylbenzene .

Major Products Formed

The major products formed from these reactions include thiourea derivatives and other substituted phenyl benzoates, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Isothiocyanatophenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isothiocyanatophenyl benzoate involves its reactivity with nucleophiles, leading to the formation of stable thiourea derivatives. These reactions are facilitated by the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biomolecules and other substrates .

Comparison with Similar Compounds

Similar Compounds

    Phenyl Isothiocyanate: Similar in structure but lacks the benzoate group.

    Benzyl Isothiocyanate: Contains a benzyl group instead of a phenyl group.

    Allyl Isothiocyanate: Contains an allyl group instead of a phenyl group.

Uniqueness

3-Isothiocyanatophenyl benzoate is unique due to the presence of both the isothiocyanate and benzoate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and bioconjugate applications .

Properties

CAS No.

3125-75-5

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

IUPAC Name

(3-isothiocyanatophenyl) benzoate

InChI

InChI=1S/C14H9NO2S/c16-14(11-5-2-1-3-6-11)17-13-8-4-7-12(9-13)15-10-18/h1-9H

InChI Key

YPRUUTYWPBBBGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N=C=S

Origin of Product

United States

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